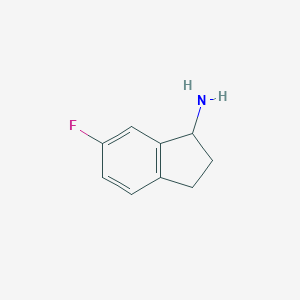

6-Fluoro-2,3-dihydro-1H-inden-1-amine

Vue d'ensemble

Description

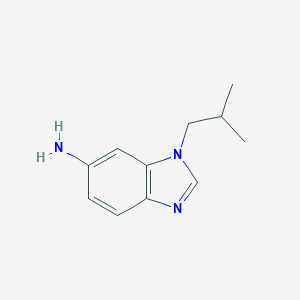

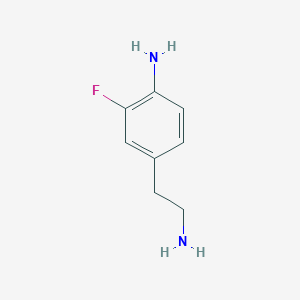

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a compound of interest in various chemical and pharmacological studies due to its unique structure and potential as a building block for more complex chemical entities. Its synthesis, structural analysis, reactivity, and properties have been explored to understand its application in different fields, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of compounds related to 6-Fluoro-2,3-dihydro-1H-inden-1-amine, such as trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, has been detailed. These syntheses often involve multi-step reactions, starting from readily available substrates, to introduce the fluoro and amino groups at specific positions on the indene skeleton (Di Stefano et al., 2005).

Molecular Structure Analysis

Research on the molecular structure of related fluorine-containing compounds has shown the importance of electron delocalization and the effect of fluorine substitution on molecular geometry and electronic properties. The structures of these compounds reveal insights into the steric and electronic influences of fluorine atoms in organic molecules (Haas et al., 1996).

Chemical Reactions and Properties

Studies have shown that compounds structurally related to 6-Fluoro-2,3-dihydro-1H-inden-1-amine undergo various chemical reactions, including palladium(0)-catalyzed multicomponent synthesis, which allows for the combinatorial preparation of unsymmetrically substituted 1H-indenes. Such reactions highlight the reactivity of the fluoro and amino groups and their influence on the formation of new chemical bonds (Tsukamoto et al., 2007).

Physical Properties Analysis

The physical properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine and related compounds, such as solubility, melting points, and stability, are crucial for their application in further chemical syntheses and potential industrial applications. These properties are influenced by the molecular structure and the presence of fluorine atoms, which can enhance the thermal and chemical stability of the compounds.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, acidity or basicity of the amino group, and the electronic effects of the fluorine atom, play a significant role in determining the utility of 6-Fluoro-2,3-dihydro-1H-inden-1-amine in synthetic chemistry. The fluorine atom can significantly influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.

- (Di Stefano et al., 2005)

- (Haas et al., 1996)

- (Tsukamoto et al., 2007)

Applications De Recherche Scientifique

Amine-Functionalized Sorbents for PFAS Removal

Amine-containing sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The removal efficiency of PFAS by aminated sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting that 6-Fluoro-2,3-dihydro-1H-inden-1-amine could potentially be utilized in water treatment technologies, given its amine functionality (Ateia et al., 2019).

Fluorescent Chemosensors

Compounds with amine functionalities, including fluorinated versions, have been used to develop fluorescent chemosensors for detecting various analytes. The presence of both fluorine and amine groups can enhance the sensitivity and selectivity of these sensors, indicating potential applications for 6-Fluoro-2,3-dihydro-1H-inden-1-amine in the development of new chemosensors for biomedical and environmental monitoring applications (Roy, 2021).

Amine-functionalized MOFs for CO2 Capture

Amine-functionalized metal-organic frameworks (MOFs) have been extensively studied for their CO2 capture capabilities. The strong interaction between CO2 and basic amino functionalities highlights the role that amine-functionalized compounds, possibly including 6-Fluoro-2,3-dihydro-1H-inden-1-amine, could play in enhancing CO2 sorption capacity in MOFs, making them suitable for applications in gas separation and carbon capture technologies (Lin et al., 2016).

Advanced Oxidation Processes

The degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes (AOPs) is crucial for environmental remediation. Given its structure, 6-Fluoro-2,3-dihydro-1H-inden-1-amine may participate in similar degradation pathways, offering a route for the treatment of industrial effluents and mitigating environmental pollution (Bhat & Gogate, 2021).

Fluorinated Liquid Crystals

Fluorinated compounds are integral to the development of liquid crystal technologies due to their unique physicochemical properties. The incorporation of fluorine atoms into liquid crystals can modify their melting points, transition temperatures, and optical properties. Therefore, 6-Fluoro-2,3-dihydro-1H-inden-1-amine could find applications in the design and optimization of liquid crystal displays and materials (Hird, 2007).

Propriétés

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXWOWJBKSZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572502, DTXSID701272928 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

148960-37-6, 168902-77-0 | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148960-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)

![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)